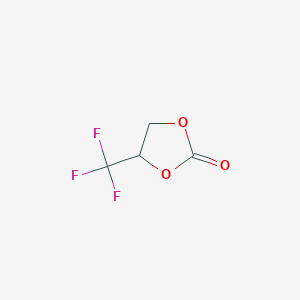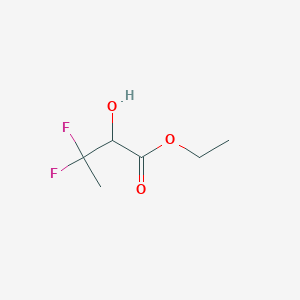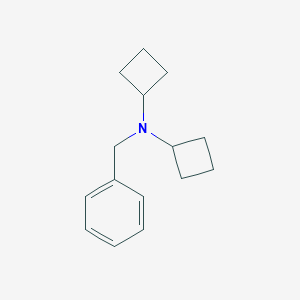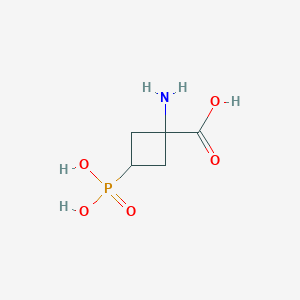
(S)-2-Methyl-2H-pyran-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methyl-2H-pyran-4(3H)-one, also known as S-Methyl-γ-butyrolactone, is a chemical compound that has been extensively studied for its potential applications in various fields of research. It is a chiral molecule that is commonly used as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (S)-2-Methyl-2H-pyran-4(3H)-one is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(S)-2-Methyl-2H-pyran-4(3H)-one has been shown to exhibit a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune system. It has also been shown to have neuroprotective effects, which may be attributed to its ability to increase the expression of neurotrophic factors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-2-Methyl-2H-pyran-4(3H)-one in lab experiments include its high stereoselectivity, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise to handle chiral compounds.
Zukünftige Richtungen
There are several potential future directions for research on (S)-2-Methyl-2H-pyran-4(3H)-one, including the development of novel synthetic methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its biological activities and mechanisms of action. Additionally, further studies are needed to elucidate the structure-activity relationships of (S)-2-Methyl-2H-pyran-4(3H)-one and its derivatives, as well as to explore its potential applications in other fields of research, such as materials science and catalysis.
Synthesemethoden
The synthesis of (S)-2-Methyl-2H-pyran-4(3H)-one can be achieved through various methods, including the use of chiral catalysts or enzymes. One of the most commonly used methods involves the reaction of diethyl malonate with ethyl vinyl ether in the presence of a chiral catalyst such as (S)-proline.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methyl-2H-pyran-4(3H)-one has been extensively studied for its potential applications in various fields of research, including organic synthesis, medicinal chemistry, and biochemistry. It is commonly used as a starting material for the synthesis of other compounds, such as chiral lactones and amino acids.
Eigenschaften
CAS-Nummer |
190912-15-3 |
|---|---|
Produktname |
(S)-2-Methyl-2H-pyran-4(3H)-one |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(2S)-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
QQOGPTKWBZTBHM-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@H]1CC(=O)C=CO1 |
SMILES |
CC1CC(=O)C=CO1 |
Kanonische SMILES |
CC1CC(=O)C=CO1 |
Synonyme |
4H-Pyran-4-one,2,3-dihydro-2-methyl-,(2S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)

![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)

